Nicotinonitrile 1-oxide
Overview
Description
Nicotinonitrile 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O and its molecular weight is 120.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170850. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
3-Cyanopyridine N-oxide, also known as Nicotinonitrile 1-oxide, is an organic compound that has been found to have significant biological activity. It has been reported that 3-cyanopyridine n-oxide is a precursor to the vitamin niacin , suggesting that its targets could be related to the metabolic pathways involving this vitamin.
Mode of Action
It is known that the compound is produced by the oxidation of 3-cyanopyridine with hydrogen peroxide . This compound can then hydrolyze to form nicotinic acid N-oxide, a precursor to pharmaceuticals .
Biochemical Pathways
3-Cyanopyridine N-oxide is involved in the synthesis of niacin, a crucial vitamin involved in various metabolic pathways . Niacin, also known as vitamin B3, plays a vital role in cellular metabolism, contributing to both energy production and DNA repair. It is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for various metabolic reactions.
Properties
IUPAC Name |
1-oxidopyridin-1-ium-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOVSQCALYYUDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164162 | |
Record name | Nicotinonitrile 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14906-64-0 | |
Record name | 3-Pyridinecarbonitrile, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14906-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 14906-64-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotinonitrile 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicotinonitrile 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the current methods for synthesizing 2-chloro-3-cyanopyridine using 3-Cyanopyridine N-oxide as a starting material?
A1: Two main methods utilize 3-Cyanopyridine N-oxide for 2-chloro-3-cyanopyridine synthesis:
- Phosphorus Oxychloride Method: This method reacts 3-Cyanopyridine N-oxide with phosphorus oxychloride and triethylamine. [, ] Researchers achieved an optimized continuous reaction process with controlled temperatures (-10°C to 40°C initially, then 80°C to 100°C) for improved safety and efficiency. [, ]
- Bis(trichloromethyl)carbonate (BTC) Method: This alternative method enhances safety and reduces environmental impact by replacing phosphorus oxychloride with BTC. [] 3-Cyanopyridine N-oxide reacts with BTC in an organic solvent, with an organic alkali added dropwise at -5°C to 40°C. Subsequent heating to 30-75°C facilitates chlorination, achieving an 86% yield. []
Q2: How does the structure of 3-Cyanopyridine N-oxide relate to its reactivity?
A2: The N-oxide moiety in 3-Cyanopyridine N-oxide plays a crucial role in its reactivity. The presence of the electron-withdrawing cyano group at the 3-position further influences its chemical behavior. For instance, the N-oxide group activates the pyridine ring towards electrophilic aromatic substitution reactions, making it a suitable substrate for chlorination. [] Furthermore, the N-O bond's dissociation enthalpy provides insights into the compound's stability and its potential to participate in specific reactions. []
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